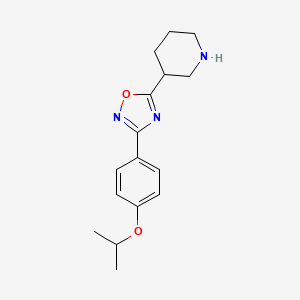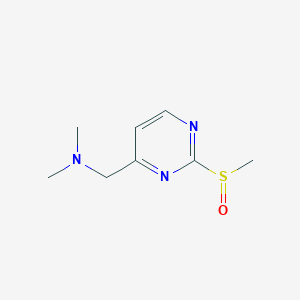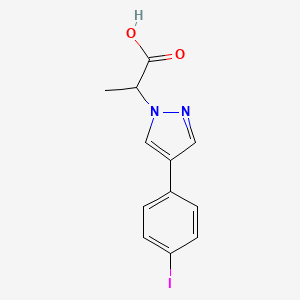
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque est un composé organique synthétique qui présente un cycle pyrazole substitué par un groupe iodophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone en milieu acide ou basique.
Iodation : Le groupe iodophényle peut être introduit par substitution aromatique électrophile en utilisant de l’iode et un oxydant tel que le peroxyde d’hydrogène ou l’hypochlorite de sodium.
Réaction de couplage : L’intermédiaire iodophényl-pyrazole est ensuite couplé avec un dérivé d’acide propanoïque en utilisant une réaction de couplage croisé catalysée par le palladium, telle que la réaction de Suzuki ou de Heck.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l’efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe iodophényle peut participer à des réactions de substitution nucléophile, où l’atome d’iode est remplacé par d’autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées, conduisant à la formation de différents groupes fonctionnels.
Réactions de couplage : Le cycle pyrazole peut participer à des réactions de couplage avec d’autres composés aromatiques ou aliphatiques.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines, les thiols et les alcoolates.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de pyrazole substitués, tandis que l’oxydation et la réduction peuvent conduire à la formation d’alcools, de cétones ou d’acides carboxyliques.
Applications de la recherche scientifique
L’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque a plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme un bloc de construction pour la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.
Études biologiques : Le composé peut être utilisé dans des études portant sur l’activité biologique des dérivés de pyrazole, y compris leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques uniques.
Applications De Recherche Scientifique
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par des interactions de liaison. Le groupe iodophényle peut améliorer l’affinité de liaison et la spécificité du composé, tandis que le cycle pyrazole peut contribuer à sa stabilité et sa biodisponibilité globales.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Iodo-L-phénylalanine : Ce composé présente un groupe iodophényle attaché à un squelette d’acide aminé et est utilisé en génie protéique et en chimie médicinale.
Acide 4-iodophénylacétique : Ce composé est utilisé comme intermédiaire en synthèse organique et a des applications dans les produits pharmaceutiques et les produits agrochimiques.
Unicité
L’acide 2-(4-(4-iodophényl)-1H-pyrazol-1-yl)propanoïque est unique en raison de la présence à la fois des parties iodophényle et pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C12H11IN2O2 |
|---|---|
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
2-[4-(4-iodophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11IN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-8H,1H3,(H,16,17) |
Clé InChI |
BJSMIJKGRFTAEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=C(C=N1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


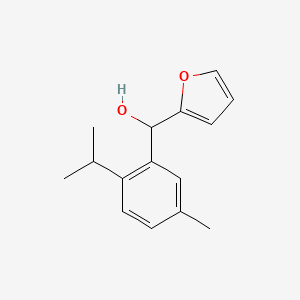
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
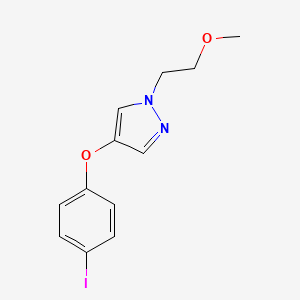
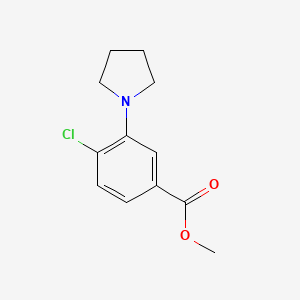
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)


